

# Technical Profile & Application Guide: Z-Ala-Phe-OMe

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## Compound of Interest

Compound Name: Z-Ala-phe-ome

Cat. No.: B8739701

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## Executive Summary

**Z-Ala-Phe-OMe** (N-Carbobenzyloxy-L-alanyl-L-phenylalanine methyl ester, CAS 3235-14-1) is a dipeptide derivative extensively utilized as a chromogenic substrate for serine proteases, specifically Chymotrypsin (EC 3.4.21.1) and Subtilisin Carlsberg (EC 3.4.21.62).

Its structural composition—a hydrophobic phenylalanine residue protected by a benzyloxycarbonyl (Z) group—makes it an ideal probe for mapping the S1 and S2 subsites of proteolytic enzymes. Beyond kinetics, it serves as a critical intermediate in the synthesis of therapeutic peptidomimetics. This guide outlines the physicochemical profile, mechanistic utility, and validated protocols for synthesis and enzymatic characterization.

## Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

The physicochemical stability of **Z-Ala-Phe-OMe** is governed by the lipophilic nature of the Z-group and the ester linkage. Handling requires strict adherence to anhydrous conditions during synthesis to prevent premature hydrolysis.

**Table 1: Physicochemical Specifications**

Property	Specification
CAS Number	3235-14-1
IUPAC Name	Methyl (2S)-2-[[[(2S)-2-(benzyloxycarbonylamino)propanoyl]amino]-3-phenylpropanoate
Formula	
Molecular Weight	384.43 g/mol
Solubility	Soluble in DMSO, DMF, Methanol, Ethanol.[1] Sparingly soluble in water (<0.5 mg/mL).
Melting Point	120–122 °C (Typical range for purified solid)
Stability	Stable at -20°C (desiccated). Ester bond susceptible to base-catalyzed hydrolysis (pH > 8.5).

## Mechanistic Utility: Serine Protease Interaction[9]

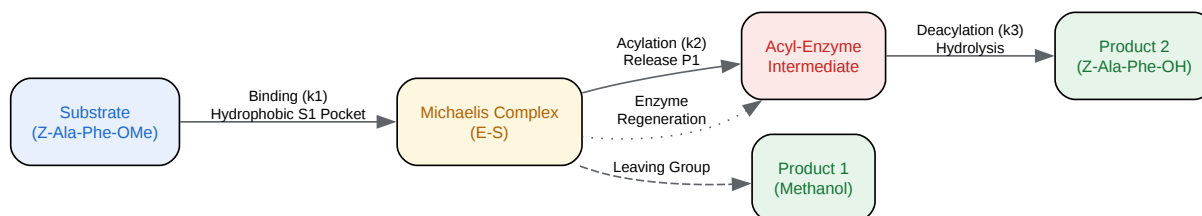
The utility of **Z-Ala-Phe-OMe** lies in its specificity for the hydrophobic binding pocket of serine proteases.

## Mechanism of Action

Enzymes like Chymotrypsin possess a deep hydrophobic S1 pocket that accommodates the Phenylalanine (Phe) side chain. The "Z" (Cbz) group occupies the S2 subsite, stabilizing the Enzyme-Substrate (ES) complex. The reaction proceeds via a Ping-Pong Bi-Bi mechanism (in modified form for hydrolysis), involving an acyl-enzyme intermediate.

## Visualization: Proteolytic Hydrolysis Pathway

The following diagram illustrates the catalytic triad's attack on the **Z-Ala-Phe-OMe** ester bond.



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Figure 1: Kinetic pathway of **Z-Ala-Phe-OMe** hydrolysis by serine proteases. The rate-limiting step is typically deacylation (

).

## Experimental Protocols

### Protocol A: Chemical Synthesis of Z-Ala-Phe-OMe

Objective: Synthesize high-purity **Z-Ala-Phe-OMe** from Z-Ala-OH and H-Phe-OMe·HCl using carbodiimide coupling.

Reagents:

- Z-Ala-OH (10 mmol)
- H-Phe-OMe·HCl (10 mmol)
- EDC[2][3]·HCl (1.1 eq)
- HOBt (1.1 eq)[2]
- N-Methylmorpholine (NMM) (2.2 eq)
- Solvent: Anhydrous Dichloromethane (DCM) or DMF.[2]

Step-by-Step Methodology:

- Activation: Dissolve Z-Ala-OH (2.23 g) and HOBt (1.49 g) in 50 mL anhydrous DCM at 0°C.

- Coupling: Add EDC·HCl (2.11 g) and stir for 15 minutes to form the active ester.
- Addition: Add H-Phe-OMe·HCl (2.15 g) followed by dropwise addition of NMM (2.4 mL) to neutralize the salt and initiate coupling.
- Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir overnight (12-16 hours).
- Work-up:
  - Wash organic layer with 1M HCl (3x), Sat. (3x), and Brine (1x).
  - Dry over anhydrous , filter, and concentrate in vacuo.
- Purification: Recrystallize from Ethyl Acetate/Hexane to yield white crystals.

Validation:

- TLC:  
~0.6 (Ethyl Acetate:Hexane 1:1).
- Yield: Expected >85%.

## Protocol B: Enzymatic Assay (Spectrophotometric)

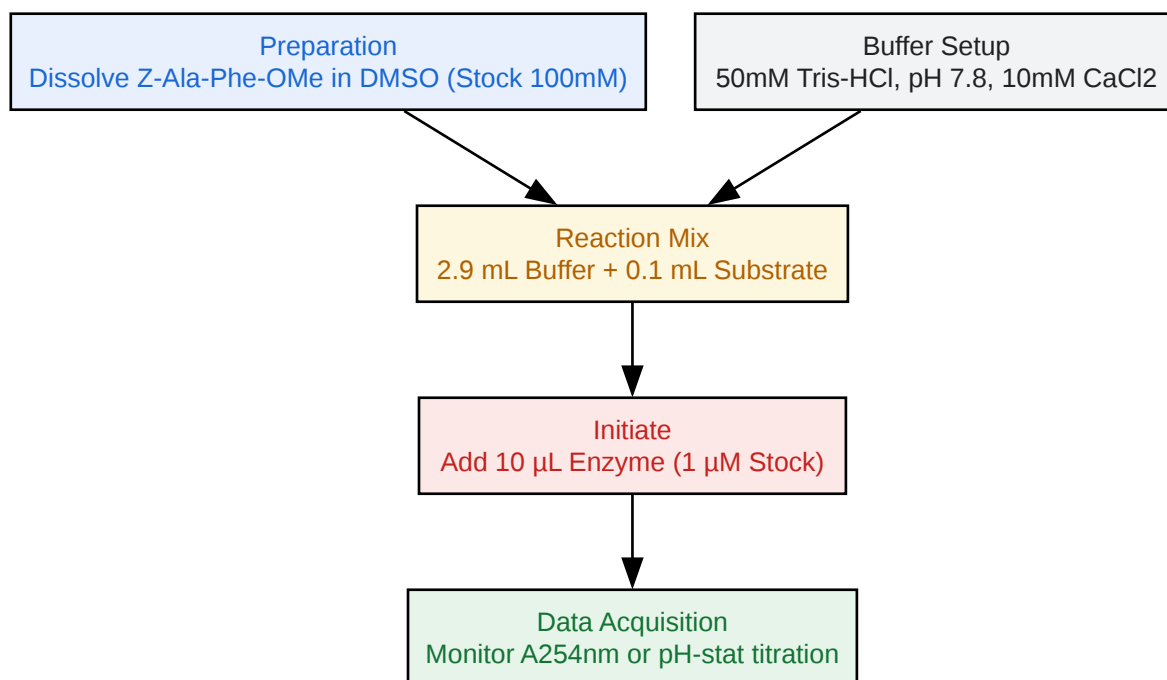
Objective: Determine kinetic parameters (

,

) for Chymotrypsin activity.

Principle: Hydrolysis of the methyl ester is monitored by the change in absorbance at 254 nm or via a coupled pH-indicator assay (using Phenol Red) if UV background is high.

Workflow Diagram:



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Figure 2: Standard Operating Procedure for kinetic assay.

#### Detailed Steps:

- Stock Solution: Prepare 50 mM **Z-Ala-Phe-OMe** in DMSO.
- Buffer: 50 mM Tris-HCl, pH 7.8, containing 10 mM (calcium stabilizes Chymotrypsin).
- Blanking: Place 2.9 mL buffer + 50 µL substrate in a quartz cuvette. Zero the spectrophotometer.
- Reaction: Add 10-50 µL of enzyme solution (approx 0.5 units). Invert rapidly to mix.
- Measurement: Record over the linear range (first 60-120 seconds).
- Calculation: Use the extinction coefficient difference (

) or a standard curve to convert Absorbance to Concentration.

## Data Analysis & Reference Values

When analyzing kinetic data, fit the initial velocity (

) versus substrate concentration (

) to the Michaelis-Menten equation:

### Table 2: Reference Kinetic Parameters (Chymotrypsin & Subtilisin)

Note: Values are dependent on pH, temperature, and solvent content.

Enzyme	(mM)	(	Conditions	Ref
-Chymotrypsin	0.8 – 1.2	40 – 60	pH 7.8, 25°C	[1, 3]
Subtilisin Carlsberg	0.7 – 2.5	50 – 100	pH 8.0, 25°C	[2, 4]

Senior Scientist Insight: If you observe a lag phase in the assay, it often indicates the presence of "burst" kinetics where acylation is fast (

), followed by steady-state deacylation. Ensure your enzyme concentration is low enough (

) to capture the steady state.

## Troubleshooting & Optimization

- **Solubility Issues:** If the substrate precipitates upon addition to the buffer, increase the DMSO concentration to 5-10% (v/v). Note that >10% DMSO may inhibit enzyme activity.
- **Spontaneous Hydrolysis:** Run a "No Enzyme" control. At pH > 8.0, the methyl ester can hydrolyze spontaneously. Subtract this background rate from your enzymatic rate.

- Racemization: During synthesis, use HOBt to suppress racemization of the Alanine residue. Check optical rotation if stereospecificity is critical for binding studies.

## References

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